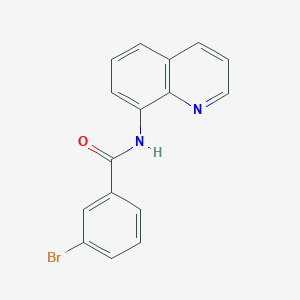

3-bromo-N-quinolin-8-ylbenzamide

CAS No.:

Cat. No.: VC13162748

Molecular Formula: C16H11BrN2O

Molecular Weight: 327.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11BrN2O |

|---|---|

| Molecular Weight | 327.17 g/mol |

| IUPAC Name | 3-bromo-N-quinolin-8-ylbenzamide |

| Standard InChI | InChI=1S/C16H11BrN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20) |

| Standard InChI Key | RIWNKHIIJKRUOY-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)Br)N=CC=C2 |

| Canonical SMILES | C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)Br)N=CC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Bromo-N-quinolin-8-ylbenzamide consists of a benzamide core substituted with a bromine atom at the 3-position and a quinolin-8-yl group attached via an amide linkage. The planar quinoline system and electron-withdrawing bromine atom create a polarized molecular framework, enhancing its suitability for electrophilic substitution reactions and non-covalent interactions with biological targets .

Spectroscopic Features

-

NMR Data: Protons adjacent to the bromine atom typically exhibit deshielding, with NMR signals appearing in the δ 7.5–8.5 ppm range for aromatic protons. The quinoline NH proton resonates as a singlet near δ 10.5 ppm .

-

Mass Spectrometry: The molecular ion peak () appears at m/z 342–344 (accounting for and isotopes), with fragmentation patterns dominated by loss of CO () and Br () .

Synthetic Methodologies

Catalytic Amination and Bromination

The synthesis of 3-bromo-N-quinolin-8-ylbenzamide typically involves a multi-step protocol:

-

Quinoline-8-amine Functionalization:

Quinolin-8-amine reacts with 3-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine (EtN) as a base. The reaction proceeds via nucleophilic acyl substitution at 0°C to room temperature, yielding the target benzamide . -

Nickel-Catalyzed Modifications:

Post-synthetic trifluoromethylation or cross-coupling reactions employ Ni(TFA) and ligands like DPPBac to introduce additional functional groups at the quinoline C7 position .

Optimization Parameters

Comparative Analysis with Structural Analogs

*Estimated from structural similarity.

Material Science Applications

Coordination Chemistry

The quinoline nitrogen and amide carbonyl serve as bidentate ligands for transition metals (e.g., Ni, Cu), forming complexes with luminescent properties .

Polymer Modification

Bromine enhances reactivity in Suzuki-Miyaura cross-coupling, enabling incorporation into conjugated polymers for organic electronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume